2-(3-Nitrophenyl)-1,3-dioxane
Overview
Description
2-(3-Nitrophenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a nitrophenyl group
Scientific Research Applications
2-(3-Nitrophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,3-dioxane typically involves the reaction of 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetal formation mechanism, where the aldehyde group of 3-nitrobenzaldehyde reacts with the hydroxyl groups of ethylene glycol to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to facilitate the formation of the dioxane ring.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 2-(3-Aminophenyl)-1,3-dioxane.
Oxidation: 2-(3-Nitrosophenyl)-1,3-dioxane.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1,3-dioxane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
2-(3-Nitrophenyl)-1,3-dioxane can be compared with other nitrophenyl-substituted dioxanes and related compounds:
2-(4-Nitrophenyl)-1,3-dioxane: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
2-(2-Nitrophenyl)-1,3-dioxane: Nitro group in the ortho position, leading to different steric and electronic effects.
2-(3-Nitrophenyl)-1,4-dioxane: Different ring size, which can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZDEWTWLOZYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351346 | |
Record name | 2-(3-nitrophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-26-3 | |
Record name | 2-(3-nitrophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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